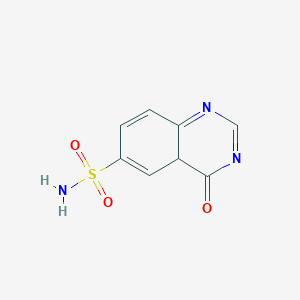
4-oxo-4aH-quinazoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4aH-quinazoline-6-sulfonamide is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties . The sulfonamide group in this compound further enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4aH-quinazoline-6-sulfonamide typically involves the condensation of anthranilic acid with sulfonamide derivatives under acidic or basic conditions . One common method includes the reaction of anthranilic acid with sulfonamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems for reagent addition and temperature control ensures the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-4aH-quinazoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4,6-dione derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-oxo-4aH-quinazoline-6-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-oxo-4aH-quinazoline-6-sulfonamide involves the inhibition of key enzymes in biological pathways . The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division . Additionally, the quinazoline ring structure allows the compound to interact with various molecular targets, including kinases and receptors, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-4-one: Shares the quinazoline core structure but lacks the sulfonamide group.
Sulfanilamide: Contains the sulfonamide group but lacks the quinazoline ring.
4-oxo-4H-quinazoline-3-carboxylic acid: Similar quinazoline structure with a carboxylic acid group instead of a sulfonamide.
Uniqueness
4-oxo-4aH-quinazoline-6-sulfonamide is unique due to the combination of the quinazoline ring and the sulfonamide group, which provides a synergistic effect in its biological activity . This combination enhances its potential as a therapeutic agent, making it more effective in inhibiting key enzymes and interacting with molecular targets compared to its individual components .
Eigenschaften
Molekularformel |
C8H7N3O3S |
|---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
4-oxo-4aH-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4,6H,(H2,9,13,14) |
InChI-Schlüssel |
ZSEHVNRKJLNUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC(=O)C2C=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















